molecular formula C27H23ClN2O4 B2879337 N-(3-chlorophenyl)-2-[6-ethoxy-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide CAS No. 895651-10-2

N-(3-chlorophenyl)-2-[6-ethoxy-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide

Cat. No.: B2879337
CAS No.: 895651-10-2
M. Wt: 474.94
InChI Key: ZCZYRAZGPPAFKN-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-[6-ethoxy-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core, a chlorophenyl group, and an ethoxy group

Preparation Methods

The synthesis of N-(3-chlorophenyl)-2-[6-ethoxy-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the quinoline core, followed by the introduction of the chlorophenyl and ethoxy groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining the quality of the final product.

Chemical Reactions Analysis

N-(3-chlorophenyl)-2-[6-ethoxy-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives.

    Reduction: Reduction reactions can modify the quinoline core, leading to different structural analogs.

    Substitution: The chlorophenyl group can undergo substitution reactions, where the chlorine atom is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(3-chlorophenyl)-2-[6-ethoxy-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.

    Industry: The compound can be used in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-[6-ethoxy-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide involves its interaction with specific molecular targets. The quinoline core can interact with enzymes or receptors, modulating their activity. The chlorophenyl and ethoxy groups may enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-(3-chlorophenyl)-2-[6-ethoxy-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide can be compared with other quinoline derivatives, such as:

    Chloroquine: Known for its antimalarial activity, chloroquine has a simpler structure but shares the quinoline core.

    Quinoline-4-carboxamide: This compound has a similar core structure but different functional groups, leading to different chemical and biological properties

Biological Activity

N-(3-chlorophenyl)-2-[6-ethoxy-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a quinoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

The compound's molecular formula is C28H26ClN2O4C_{28}H_{26}ClN_2O_4, with a molecular weight of 454.97 g/mol. Its structure consists of a quinoline core with various functional groups, including a chlorophenyl group and an ethoxy moiety, which are critical for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits antimicrobial and anticancer properties. The following sections will explore these activities in detail.

Antimicrobial Activity

Preliminary studies suggest that compounds similar to this compound demonstrate significant antimicrobial effects. For instance, derivatives of quinoline have been shown to inhibit various pathogens, indicating the potential of this compound in treating infections.

Anticancer Activity

The anticancer properties of this compound are particularly noteworthy. It is believed to inhibit specific enzymes involved in cell proliferation, which could lead to reduced tumor growth. For example, studies have shown that related quinoline derivatives can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and death.

The biological activity of this compound may involve:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for metabolic pathways in cancer cells.
  • Receptor Binding : It could interact with specific receptors involved in cell signaling, altering cellular responses.
  • Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in malignant cells.

Case Studies

Several studies have investigated the biological activity of quinoline derivatives:

  • Study on Anticancer Effects :
    • A study explored the effects of similar quinoline compounds on various cancer cell lines, demonstrating significant cytotoxicity at micromolar concentrations.
    • Results indicated that these compounds could reduce cell viability by inducing apoptosis through mitochondrial pathways.
  • Antimicrobial Efficacy Study :
    • Another research focused on the antimicrobial properties of related compounds against Gram-positive and Gram-negative bacteria.
    • The study found that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey FeaturesBiological Activity
N-(3-chlorophenyl)-2-[6-ethoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl]acetamideC28H26ClN2O4Ethoxy group; potential anticancer effectsAnticancer, Antimicrobial
2-[6-Ethoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl]-N-(p-tolyl)acetamideC28H26N2O4Different aromatic substitutionVaries; potential anticancer
EMOTA (related derivative)C28H26N2O4Targeted for metabolic disordersAnticancer

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[6-ethoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23ClN2O4/c1-3-34-21-11-12-24-22(14-21)27(33)23(26(32)18-9-7-17(2)8-10-18)15-30(24)16-25(31)29-20-6-4-5-19(28)13-20/h4-15H,3,16H2,1-2H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCZYRAZGPPAFKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)C)CC(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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